1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone

Organic Synthesis Heterocyclic Chemistry Insect Growth Regulators

Common acetophenone analogs cannot undergo allyl-based cyclization, limiting synthetic routes. This compound’s 3-allyl substituent enables one-step acid-catalyzed conversion to dihydrobenzofuran scaffolds, critical for insect growth regulator intermediates. Key advantages: • One-step synthesis of 2,3-dihydrobenzofurans avoids multi-step sequences. • Validated CYP1A1 inhibitor (IC50=5 µM) for drug metabolism studies. • Predicted antineoplastic (Pa=0.96) and apoptosis agonist activity. • Available from stock with rapid global delivery.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11904862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)C)O)CC=C
InChIInChI=1S/C12H14O2/c1-4-5-10-8(2)6-7-11(9(3)13)12(10)14/h4,6-7,14H,1,5H2,2-3H3
InChIKeyBUFVUNHQAFJCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone Procurement & Differentiation Guide


1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone (CAS 1189818-97-0, MF: C₁₂H₁₄O₂, MW: 190.24) is a polyfunctional aromatic ketone distinguished by the concurrent presence of an ortho-hydroxy group, a para-methyl substituent, and a meta-allyl side chain on the acetophenone core [1]. This specific substitution pattern, incorporating a reactive allyl moiety alongside a phenolic hydroxyl group, renders the compound a versatile intermediate for constructing heterocyclic frameworks and functionalized aromatic systems [2]. Unlike its simpler acetophenone analogs, the 3-allyl substituent enables further chemical transformations, such as acid-catalyzed cyclization to dihydrobenzofuran derivatives, a key step in the synthesis of bioactive heterocycles including potential insect growth regulators [2].

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone: Generic Acetophenone Limitations


1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone cannot be replaced by simpler, more common acetophenones (e.g., 2-hydroxy-4-methylacetophenone or 2-hydroxyacetophenone) due to its unique synthetic utility conferred by the 3-allyl group. While generic acetophenones serve as building blocks for basic chalcones or Schiff bases, this compound's allyl substituent enables distinct, high-value cyclization reactions critical for constructing complex heterocycles like dihydrobenzofurans, which are inaccessible from non-allylated analogs [1]. This differential reactivity translates directly into procurement decisions: selecting the non-allylated analog would preclude entire synthetic pathways and necessitate alternative, often less efficient, multi-step sequences to introduce the desired heterocyclic motif.

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone Differentiation Evidence


Direct Cyclization to Dihydrobenzofuran

The compound undergoes a facile, high-yield transformation to 1-(2,3-dihydro-2,4-dimethylbenzofuran-7-yl)ethanone using concentrated sulfuric acid as a catalyst, a cyclization reaction that is not possible with the non-allylated analog 2-hydroxy-4-methylacetophenone [1].

Organic Synthesis Heterocyclic Chemistry Insect Growth Regulators

CYP1A1 Inhibition Potency

The compound exhibits moderate inhibition of CYP1A1 with an IC50 of 5.00E+3 nM, a potency that is distinct from other structurally related analogs and is relevant for studies on drug metabolism and potential drug-drug interactions [1].

Enzymology Drug Metabolism Cytochrome P450

CYP2B1 Inhibition Selectivity

The compound inhibits CYP2B1 (aminopyrine N-demethylase) with an IC50 of 5.30E+4 nM, demonstrating a distinct isoform selectivity profile compared to other CYP enzymes [1].

Enzymology Drug Metabolism Cytochrome P450

Predicted Biological Activity Spectrum

In silico prediction of biological activity suggests a diverse potential profile, including high probability scores (Pa) for roles as a lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), and DNA synthesis inhibitor (0.991), among others [1].

Cheminformatics Drug Discovery In Silico Prediction

1-(3-Allyl-2-hydroxy-4-methylphenyl)ethanone Research Applications


Bioactive Dihydrobenzofuran Synthesis

The compound is an essential precursor for the synthesis of 1-(2,3-dihydro-2,4-dimethylbenzofuran-7-yl)ethanone, a key intermediate in the preparation of novel N'-tert-butyl-N'-substitutedbenzoyl-N-[dihydrobenzofuran]carbohydrazide derivatives. These derivatives are being actively investigated as potential insect growth regulators [1]. The facile, one-step cyclization with concentrated sulfuric acid provides a significant advantage over alternative multi-step routes, making this compound the starting material of choice for this class of heterocycles.

Cytochrome P450 Inhibition Studies

With its well-defined inhibitory activity against CYP1A1 (IC50 = 5.00E+3 nM) and CYP2B1 (IC50 = 5.30E+4 nM), this compound serves as a useful tool for in vitro studies of drug metabolism and potential drug-drug interactions [2]. Its selectivity profile, showing a ~10-fold preference for CYP1A1 over CYP2B1, can be exploited in SAR studies aimed at understanding the molecular determinants of CYP isoform selectivity [2].

In Silico Drug Discovery & Repurposing

The compound's predicted biological activity spectrum, which includes high probabilities for antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) activities, positions it as a promising candidate for in silico-guided drug discovery programs [3]. Researchers focused on oncology or metabolic diseases can use this computational data to prioritize the compound for experimental validation in cell-based assays, potentially uncovering new therapeutic applications.

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